4-tert-butyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
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Description
Compounds like “4-tert-butyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide” belong to a class of organic compounds known as benzoic acids and derivatives . These are organic compounds containing a carboxylic acid substituent attached to a benzene ring .
Molecular Structure Analysis
The structure of similar compounds is often characterized by techniques such as FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .Scientific Research Applications
Metabolism and Disposition Studies:
- The study by Renzulli et al. (2011) discusses the metabolism and disposition of a novel orexin 1 and 2 receptor antagonist, highlighting its extensive metabolism and the principal route of metabolism via oxidation. This suggests that similar compounds may also undergo complex metabolic pathways, which could be relevant for understanding the metabolism of "4-tert-butyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide" (Renzulli et al., 2011).
Human Biomonitoring and Exposure Assessment:
- Scherer et al. (2017) and (2020) focused on the human metabolism, excretion kinetics, and biomonitoring of lysmeral, a synthetic fragrance. These studies provide insights into the metabolic pathways and potential human exposure to synthetic chemicals, which could be relevant for understanding similar compounds (Scherer et al., 2017); (Scherer et al., 2020).
Potential Applications in Imaging and Diagnostics:
- Studies like the one by Caveliers et al. (2002) on sigma receptor scintigraphy and Maffioli et al. (1994) on the scintigraphic detection of melanoma metastases, explore the imaging and diagnostic potential of radiolabeled compounds. These findings might guide research on similar compounds for diagnostic or therapeutic applications (Caveliers et al., 2002); (Maffioli et al., 1994).
Properties
IUPAC Name |
4-tert-butyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-15(2,3)11-7-5-10(6-8-11)13(19)16-14-18-17-12(21-14)9-20-4/h5-8H,9H2,1-4H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXHCZPACNSOJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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